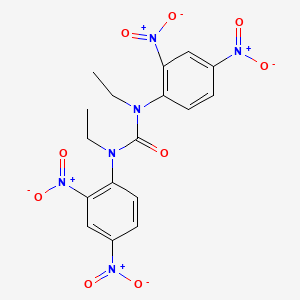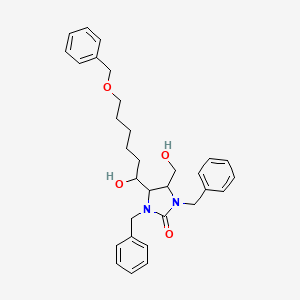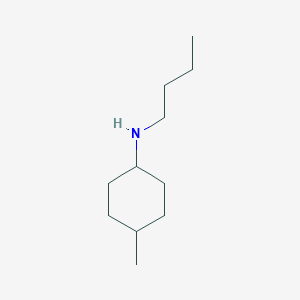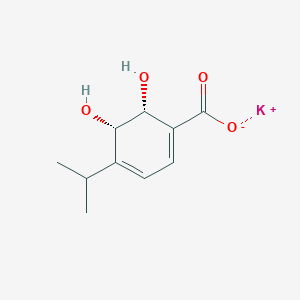
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl groups and an isopropyl group, along with a carboxylate group coordinated to potassium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives and isopropyl-substituted precursors.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.
Potassium Coordination: The final step involves the coordination of the carboxylate group to potassium, typically achieved by reacting the carboxylate intermediate with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate
- (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene Potassium Salt
Comparison:
- Structural Differences: While similar in having a cyclohexadiene ring, the specific substituents and their positions differ, leading to variations in chemical properties and reactivity.
- Unique Features: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is unique due to its specific hydroxyl and isopropyl substitutions, which confer distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C10H13KO4 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
potassium;(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O4.K/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11;/h3-5,8-9,11-12H,1-2H3,(H,13,14);/q;+1/p-1/t8-,9+;/m0./s1 |
Clave InChI |
JQQIVJKNWWVNII-OULXEKPRSA-M |
SMILES isomérico |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
SMILES canónico |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

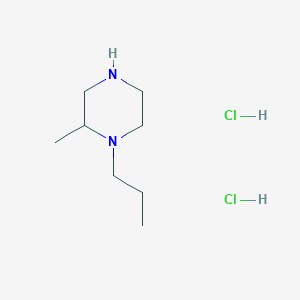
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
